3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation of the quinoline core using chlorosulfonic acid or sulfur trioxide.
Substitution with Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Methylphenyl Group: The final step involves the coupling of the quinoline derivative with 4-methylphenylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its fluorescent properties can be used to track cellular processes and interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of applications in medicine and industry.
6-Methylquinoline: A simpler derivative with similar structural features but lacking the sulfonyl and methylphenyl groups.
N-(4-Methylphenyl)quinolin-4-amine: A related compound with similar biological activities but different chemical properties due to the absence of the sulfonyl group.
Uniqueness
3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine is unique due to the presence of both the sulfonyl and methylphenyl groups, which confer distinct chemical reactivity and potential applications. Its combination of structural features makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methyl-N-(4-methylphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-16-5-9-20(10-6-16)27-25-22-13-17(2)7-12-23(22)26-15-24(25)30(28,29)21-11-8-18(3)19(4)14-21/h5-15H,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHPJDZVYRZSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.